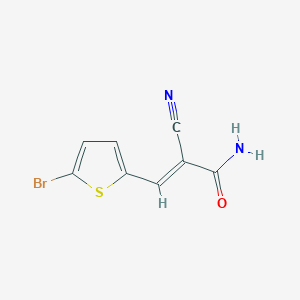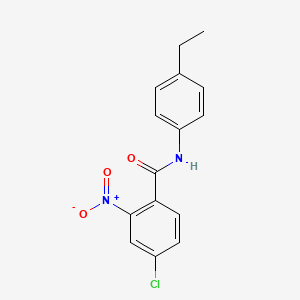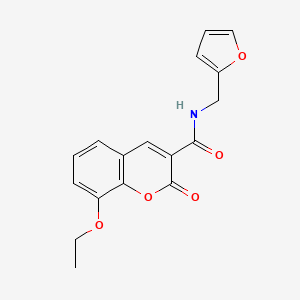![molecular formula C22H21NOS B5709809 N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of benzamides and has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies as a potent anticancer agent against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
Mecanismo De Acción
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide exerts its anticancer activity by binding to the colchicine site of tubulin, which is a critical component of the cytoskeleton. This binding inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has also been shown to interfere with the formation of microtubule bundles and disrupt the mitotic spindle, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potent anticancer activity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
For research include further optimization of the compound's structure to improve its pharmacokinetic properties, identification of biomarkers for patient selection, and evaluation of its efficacy in clinical trials. Additionally, N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide may have potential applications in other fields, including neurodegenerative diseases and infectious diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide involves the reaction of 4-methylbenzylamine with 4-[(phenylthio)methyl]benzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide in high yield and purity.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17-7-9-18(10-8-17)15-23-22(24)20-13-11-19(12-14-20)16-25-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXCDFPAKGGYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)

![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
